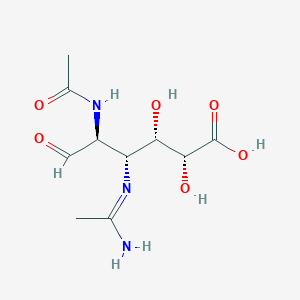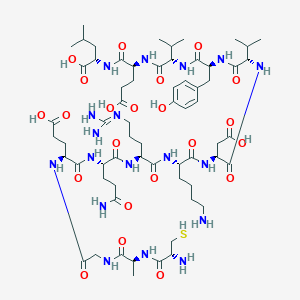
2-Hydrazinyl-6-methylnicotinonitrile
Overview
Description
o-Nitrophenyl β-D-Galactopyranoside: is a synthetic compound widely used in biochemical research. It is structurally similar to lactose, with the glucose moiety replaced by an o-nitrophenyl group. This compound is primarily used as a substrate for the enzyme β-galactosidase, which hydrolyzes it to produce galactose and o-nitrophenol, a yellow-colored compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Nitrophenyl β-D-Galactopyranoside can be synthesized through the reaction of o-nitrophenol with β-D-galactopyranosyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the glycosidic bond .
Industrial Production Methods: In industrial settings, the production of o-Nitrophenyl β-D-Galactopyranoside involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: o-Nitrophenyl β-D-Galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing galactose and o-nitrophenol .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-galactosidase and is carried out in an aqueous buffer solution at a pH that is optimal for the enzyme’s activity, usually around pH 7.0 to 8.0 .
Major Products Formed: The major products of the hydrolysis reaction are galactose and o-nitrophenol. The latter is a yellow compound that can be easily detected spectrophotometrically at 420 nm .
Scientific Research Applications
Chemistry: In chemistry, o-Nitrophenyl β-D-Galactopyranoside is used as a model substrate to study the kinetics and mechanisms of glycosidase enzymes. It serves as a standard compound in enzyme assays to measure β-galactosidase activity .
Biology: In biological research, this compound is used to detect and quantify β-galactosidase activity in various organisms, including bacteria and yeast. It is particularly useful in molecular biology for reporter gene assays, where the lacZ gene encoding β-galactosidase is used as a marker .
Medicine: In medical research, o-Nitrophenyl β-D-Galactopyranoside is employed in diagnostic tests to identify lactose-fermenting bacteria. It helps in differentiating between lactose-fermenting and non-fermenting bacterial strains .
Industry: In industrial applications, this compound is used in the quality control of dairy products to ensure the presence of β-galactosidase activity, which is crucial for lactose hydrolysis in lactose-free products .
Mechanism of Action
o-Nitrophenyl β-D-Galactopyranoside acts as a substrate for the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond between the galactose and o-nitrophenyl moieties. This reaction results in the formation of galactose and o-nitrophenol. The latter can be detected spectrophotometrically, providing a measure of the enzyme’s activity .
Comparison with Similar Compounds
p-Nitrophenyl β-D-Galactopyranoside: Similar to o-Nitrophenyl β-D-Galactopyranoside but with the nitro group in the para position.
4-Methylumbelliferyl β-D-Galactopyranoside: Another substrate for β-galactosidase that produces a fluorescent product upon hydrolysis.
Uniqueness: o-Nitrophenyl β-D-Galactopyranoside is unique due to its high solubility in water and the distinct yellow color of its hydrolysis product, o-nitrophenol. This makes it particularly useful for colorimetric assays where visual detection is required .
Properties
IUPAC Name |
2-hydrazinyl-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6(4-8)7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIXWMLECVAIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)



![Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B10987.png)




